molecular formula C14H21N B1360367 N-[(4-tert-butylphenyl)methyl]cyclopropanamine CAS No. 119290-83-4

N-[(4-tert-butylphenyl)methyl]cyclopropanamine

Cat. No. B1360367
M. Wt: 203.32 g/mol
InChI Key: WOEIDUGAOYDNPF-UHFFFAOYSA-N
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Description

“N-[(4-tert-butylphenyl)methyl]cyclopropanamine” is a chemical compound. It contains a total of 37 bonds, including 16 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, and 1 secondary amine .


Molecular Structure Analysis

The molecular structure of “N-[(4-tert-butylphenyl)methyl]cyclopropanamine” includes a cyclopropane ring attached to a tert-butylphenyl group via a methylene bridge . The exact 3D structure can be computed using specialized software .

Scientific Research Applications

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs) like N-[(4-tert-butylphenyl)methyl]cyclopropanamine are primarily used to inhibit oxidative reactions in various products, thereby extending their shelf life. Research has shown that these SPAs are detectable in different environmental matrices, such as indoor dust, outdoor air particulates, sea sediment, and river water. Human exposure pathways include food intake, dust ingestion, and the use of personal care products, with breast milk being a significant pathway for infants. Studies indicate potential health hazards including hepatic toxicity, endocrine disruption, and carcinogenicity. Further research is recommended to focus on contamination and environmental behaviors of novel SPAs, toxicity effects of co-exposure to several SPAs, and the development of SPAs with lower toxicity and migration potential to minimize environmental pollution (Liu & Mabury, 2020).

Reversible Cholinesterase Inhibitors as Pretreatment for Organophosphates Exposure

Organophosphorus compounds (OPCs) pose a significant health hazard as inhibitors of acetylcholinesterase (AChE). AChE inhibitors, potentially including compounds like N-[(4-tert-butylphenyl)methyl]cyclopropanamine, have been studied for their prophylactic efficacy against a broad range of OPCs. The studies indicate that certain AChE inhibitors, when administered before exposure to OPCs, can significantly mitigate the toxic effects. The research underscores the need for further investigation to find effective prophylactic agents against OPC exposure (Lorke & Petroianu, 2018).

Neurochemistry and Neurotoxicity of MDMA and Related Compounds

Studies on 3,4-Methylenedioxymethamphetamine (MDMA) and related compounds, which may include substances like N-[(4-tert-butylphenyl)methyl]cyclopropanamine, have shed light on the neurochemical and neurotoxic effects of these substances. These compounds, known for their recreational use, have been associated with selective serotonergic neurotoxicity. The research emphasizes the need for a comprehensive understanding of the acute and long-term effects of such substances on neurotransmission, which is crucial for assessing the potential risks and therapeutic applications (Mckenna & Peroutka, 1990).

properties

IUPAC Name

N-[(4-tert-butylphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-14(2,3)12-6-4-11(5-7-12)10-15-13-8-9-13/h4-7,13,15H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEIDUGAOYDNPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40922919
Record name N-[(4-tert-Butylphenyl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-tert-butylphenyl)methyl]cyclopropanamine

CAS RN

119290-83-4
Record name Cyclopropanamine, N-((4-tert-Butylphenyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119290834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(4-tert-Butylphenyl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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